![molecular formula C10H12N2O3 B096216 N-Nitrosophenacetin CAS No. 15862-11-0](/img/structure/B96216.png)
N-Nitrosophenacetin
Overview
Description
N-Nitrosophenacetin is a chemical compound derived from phenacetin. It is known for its mutagenic and teratogenic properties. This compound is formed through the reaction of phenacetin with nitrous fumes in glacial acetic acid at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosophenacetin is synthesized by reacting phenacetin with nitrous fumes (dinitrogen trioxide) in glacial acetic acid at temperatures between 0 to 5 degrees Celsius. This reaction yields this compound along with other by-products such as 2-nitrophenacetin and N-nitroso-2-nitrophenacetin .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the stability and purity of the compound. The reaction is carried out at low temperatures to prevent the decomposition of the product .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosophenacetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: Substitution reactions can occur at the nitroso group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
N-Nitrosophenacetin is synthesized through the reaction of phenacetin with nitrous fumes (N₂O₃) in a controlled environment, typically using glacial acetic acid at low temperatures (0-5 °C). The reaction yields several compounds, including 2-nitrophenacetin and N-nitroso-2-nitrophenacetin. Notably, this compound is stable at low temperatures but becomes labile at ambient conditions .
Mutagenicity and Carcinogenicity
This compound exhibits significant mutagenic properties. Studies have demonstrated that it is directly mutagenic to bacterial cells, including Salmonella typhimurium and Sarcina lutea. The median lethal dose for this compound in Sprague-Dawley rats is reported to be 21 mg/kg body weight, indicating a toxicity level approximately 80 times greater than its parent compound, phenacetin .
The mutagenicity of this compound has been compared to that of other potent mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), highlighting its potential risks in pharmaceutical applications .
Implications in Drug Discovery
Although the mutagenic potential of nitrosamines has led to their exclusion from many drug development programs, recent studies suggest that certain nitroheterocycles may still hold therapeutic promise. Research indicates that derivatives of nitroheterocycles can serve as potential candidates for treating neglected diseases such as Chagas disease and leishmaniasis .
This compound's structural characteristics make it a candidate for further investigation in the context of drug repurposing and development, especially for targeting specific biological pathways associated with cancer and infectious diseases.
Case Study: Mutagenicity Assessment
A comprehensive study assessed the mutagenic effects of this compound using the Ames test, which evaluates the mutagenic potential of compounds by measuring their ability to induce mutations in Salmonella strains. Results indicated a high level of mutagenicity comparable to other known carcinogens .
Case Study: Toxicological Profile
Research has outlined the toxicological profile of this compound, detailing its effects on various biological systems. The compound's ability to induce DNA damage and influence cellular repair mechanisms has been documented, emphasizing the need for careful handling and regulation in pharmaceutical contexts .
Data Summary Table
Property | Description |
---|---|
Chemical Formula | C₈H₉N₃O₂ |
Synthesis Method | Reaction with nitrous fumes in acetic acid |
Mutagenicity | Directly mutagenic to bacterial cells |
Median Lethal Dose | 21 mg/kg body weight (Sprague-Dawley rat) |
Comparative Toxicity | 80 times more toxic than phenacetin |
Mechanism of Action
N-Nitrosophenacetin exerts its effects through the formation of reactive intermediates that can interact with cellular components. The nitroso group in the compound can form adducts with DNA, leading to mutations. This interaction with DNA is a key factor in its mutagenic and teratogenic effects .
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Methyl-N’-nitro-N-nitrosoguanidine
- N-Methyl-N-nitrosourea
Comparison: N-Nitrosophenacetin is unique due to its specific structure and the presence of the phenacetin moiety. Compared to other nitroso compounds, it has a higher toxicity and mutagenicity. Its stability at low temperatures and lability at ambient temperatures also distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-nitrosoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10-6-4-9(5-7-10)12(11-14)8(2)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMPQMRMNEDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166479 | |
Record name | N-Nitrosophenacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-11-0 | |
Record name | N-(4-Ethoxyphenyl)-N-nitrosoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosophenacetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosophenacetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOPHENACETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCW5AJT3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.